

A Comparative Purity Analysis of Generic versus Brand-Name Losartan Tablets

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Compound of Interest

Compound Name: Losartan impurity 21-d4

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A comprehensive review of the purity, impurity profiles, and dissolution characteristics of generic and brand-name losartan potassium tablets reveals comparable quality, with most products meeting pharmacopeial standards. However, some studies indicate variations in the amount of active pharmaceutical ingredient among generic versions, underscoring the importance of robust quality control measures.

This guide provides a detailed comparison of the purity and performance of generic losartan potassium tablets versus the brand-name equivalent, Cozaar®. The assessment is based on a review of published experimental data and adherence to United States Pharmacopeia (USP) monograph specifications. This information is intended for researchers, scientists, and drug development professionals to offer insights into the quality attributes of commercially available losartan products.

I. Quantitative Purity and Performance Analysis

A critical aspect of pharmaceutical quality is the amount of the active pharmaceutical ingredient (API) and the presence of any impurities. The following table summarizes the key quantitative parameters from comparative studies on generic and brand-name losartan tablets.

Parameter	Brand-Name (Cozaar®)	Generic 1	Generic 2	Generic 3	Generic 4	USP Specification
Active Ingredient (%)	98.0 - 102.0	86.4 - 93.8[1][2][3]	96.4 ± 0.0[4]	103.7 ± 0.4[4]	99.62 ± 1.57[5]	95.0% - 105.0%
Organic Impurities	Not Detected[1][2][3]	Not Detected[1][2][3]	Not Detected[1][2][3]	Not Detected[1][2][3]	Not Detected[1][2][3]	Individual Impurity: ≤0.2%, Total Impurities: ≤0.5%[6]
Elemental Impurities (Cr, Ni, Cu, As)	Within Limits[1][2][3]	Within Limits[1][2][3]	Within Limits[1][2][3]	Within Limits[1][2][3]	Within Limits[1][2][3]	As per USP <232>
Dissolution (% released in 30 min)	>80%[5]	>80%[5]	>85%[4]	>85%[4]	76.09 - 78.07%[5]	≥75%

Note: Data is compiled from multiple sources and may not be from a single head-to-head study. The range for Generic 1 active ingredient is from a study that tested four different generic products.[1][2][3]

One study that compared four generic losartan potassium formulations with the brand-name product, Cozaar®, found that three of the four generic products had a lower content of the active ingredient, with values ranging from 86.4% to 93.8%.[1][2][3] In the same study, organic impurities were not detected in any of the tested products, and the elemental impurities (Chromium, Nickel, Copper, and Arsenic) were within the limits established by the USP monograph.[1][2][3] Another study evaluating various commercial brands of losartan potassium tablets in Aden Governorate, Yemen, reported that the drug content of the tested brands ranged from 95.69% ±1.97 to 99.62% ±1.57.[5] A study on losartan potassium tablets in

Argentina found that all formulations complied with the assay requirements, with results ranging from 96.4 ± 0.0 to 103.7 ± 0.4 .^[4]

Regarding dissolution, a critical factor for drug bioavailability, most tested generic and brand-name losartan tablets met the USP specification of not less than 75% of the labeled amount being dissolved in 30 minutes. The study in Yemen showed that the reference brand and two generic brands achieved about 80% drug dissolution within 30 minutes, while four other generic brands had dissolution in the range of 76.09–78.07%.^[5] The Argentinian study reported that all samples exceeded 85% dissolution within 30 minutes.^[4]

II. Experimental Methodologies

The following are detailed experimental protocols based on the United States Pharmacopeia (USP) for the key analyses cited in the comparison of generic and brand-name losartan tablets.

A. Assay and Organic Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

This method determines the amount of Losartan Potassium and its related organic impurities in the tablets.

- Chromatographic System:
 - Column: C18, 4.6-mm × 25-cm; 5-μm packing L1.
 - Detector: UV 254 nm.
 - Mobile Phase: A filtered and degassed mixture of Solution A and Solution B (3:2).
 - Solution A: 0.1% solution of phosphoric acid in water.
 - Solution B: Acetonitrile.
 - Flow Rate: 1 mL/min.
 - Injection Volume: 10 μL.
- Standard Preparation:

- Accurately weigh a quantity of USP Losartan Potassium Reference Standard (RS).
- Dissolve in methanol to obtain a solution with a known concentration of about 0.25 mg/mL.
- Sample Preparation:
 - Weigh and finely powder not fewer than 20 tablets.
 - Transfer a portion of the powder, equivalent to about 25 mg of Losartan Potassium, to a 100-mL volumetric flask.
 - Add about 70 mL of methanol and sonicate for 15 minutes.
 - Dilute with methanol to volume and mix.
 - Filter a portion of this solution through a 0.45- μ m filter, discarding the first few mL of the filtrate.
- Procedure:
 - Separately inject equal volumes of the Standard preparation and the Sample preparation into the chromatograph.
 - Record the chromatograms and measure the peak responses.
 - Calculate the quantity, in mg, of Losartan Potassium (C₂₂H₂₂ClKN₆O) in the portion of tablets taken.
 - For impurities, calculate the percentage of each impurity by the formula: $100(r_i / r_s)$, where r_i is the peak response for each impurity and r_s is the sum of the responses of all the peaks.[\[6\]](#)

B. Dissolution Testing

This test determines the rate at which the drug substance dissolves from the tablet.

- Apparatus: USP Apparatus 2 (Paddle).
- Medium: 900 mL of water.

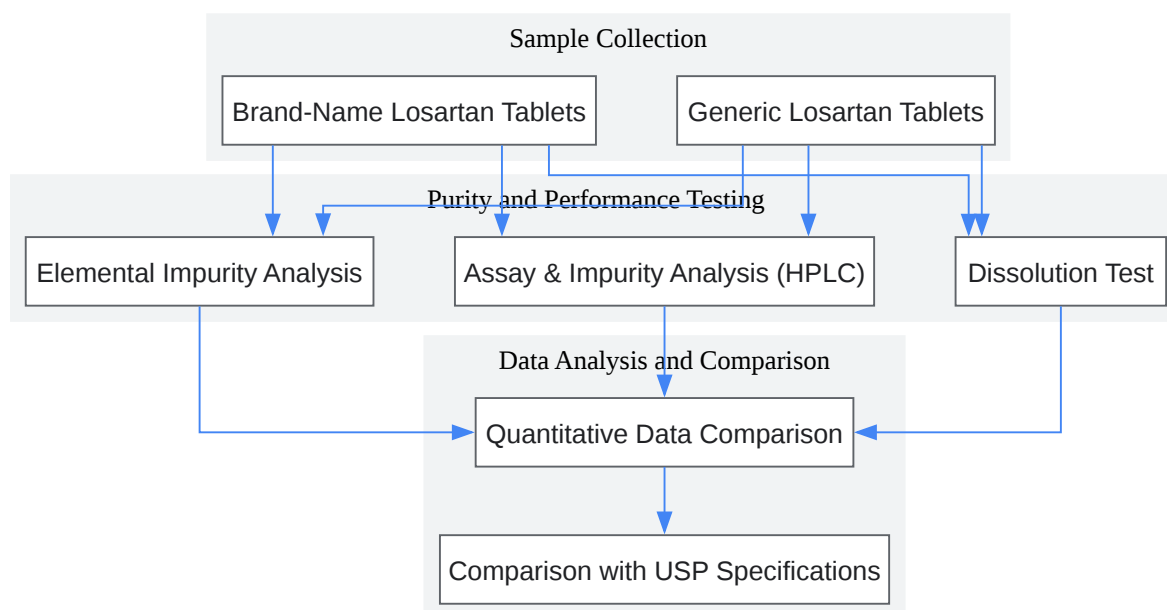
- Rotation Speed: 75 rpm.
- Time: 30 minutes.
- Procedure:
 - Place one tablet in each of the six dissolution vessels containing the specified medium, maintained at 37 ± 0.5 °C.
 - Start the apparatus and, after 30 minutes, withdraw a specimen from each vessel.
 - Filter the specimens and determine the amount of C₂₂H₂₂ClN₆O dissolved by a suitable analytical method, such as UV-Vis spectrophotometry at a wavelength of 254 nm.

C. Elemental Impurity Analysis

The assessment of elemental impurities follows the procedures outlined in USP General Chapter <232> and <233>. This typically involves dissolving the sample in a suitable solvent and analyzing it using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to quantify the presence of specific elemental impurities.

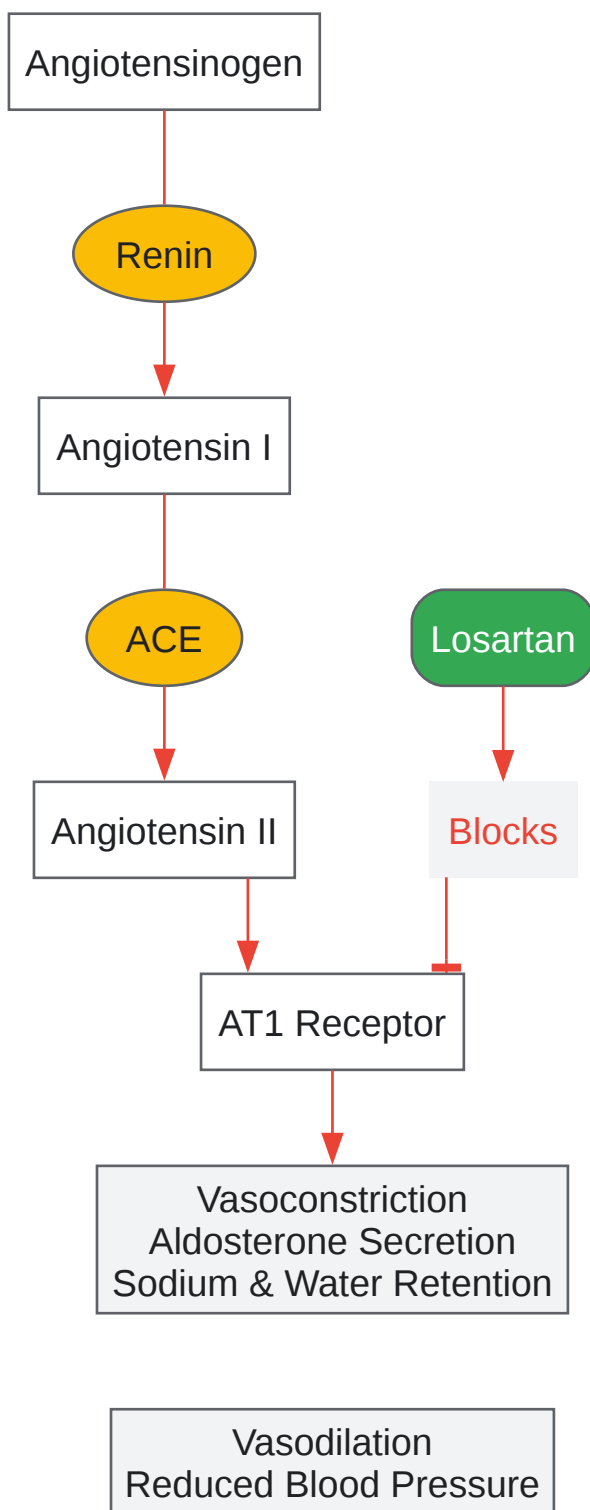
III. Visualizing the Process and Pathway

To better understand the experimental process and the mechanism of action of Losartan, the following diagrams are provided.



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Caption: Experimental workflow for the comparative analysis of Losartan tablets.



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Caption: Mechanism of action of Losartan via the Angiotensin II signaling pathway.

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